molecular formula C7H8BrNO2S B2672476 2-Bromo-4-methylbenzenesulfonamide CAS No. 89694-63-3

2-Bromo-4-methylbenzenesulfonamide

Cat. No.: B2672476
CAS No.: 89694-63-3
M. Wt: 250.11
InChI Key: BCPOQLFZWUWLNJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position

Scientific Research Applications

2-Bromo-4-methylbenzenesulfonamide has several applications in scientific research:

Safety and Hazards

2-Bromo-4-methylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylbenzenesulfonamide typically involves the bromination of 4-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-substituted-4-methylbenzenesulfonamides.

    Oxidation: Formation of 2-bromo-4-methylbenzenesulfonic acid or 2-bromo-4-methylbenzaldehyde.

    Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonamide group. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate or by forming stable complexes with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylbenzenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-bromo-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOQLFZWUWLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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